molecular formula C10H10BrNO B6294788 7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 2239309-43-2

7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B6294788
CAS RN: 2239309-43-2
M. Wt: 240.10 g/mol
InChI Key: ONAVPOABSXHSQC-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one (also known as 7-bromo-6-methyl-3,4-DHIQ or 7-bromo-6-methyl-3,4-dihydroisoquinoline) is a heterocyclic compound belonging to the isoquinoline family. It is a white, odorless, crystalline solid with a melting point of 230-232°C and a boiling point of 486°C. 7-Bromo-6-methyl-3,4-DHIQ has been used in a variety of scientific research studies due to its unique properties, including its ability to act as an inhibitor of certain enzymes and its potential to be used as a novel therapeutic agent.

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

THIQ derivatives, including "7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one," have been recognized for their potential in drug discovery, especially in cancer and CNS disorders. Singh and Shah (2017) reviewed patents on THIQ derivatives between 2010 and 2015, noting their therapeutic activities across various domains, including cancer, malaria, and metabolic disorders. The US FDA's approval of trabectedin for soft tissue sarcomas underscores the milestone in anticancer drug discovery utilizing THIQ scaffolds (Singh & Shah, 2017).

Antioxidant Activity

Isoquinoline derivatives have also been evaluated for their antioxidant activities, which play a crucial role in mitigating oxidative stress-related pathologies, including neurodegenerative diseases. Munteanu and Apetrei (2021) provided a comprehensive review of analytical methods used in determining antioxidant activity, emphasizing the importance of understanding these compounds' mechanisms of action to explore their full therapeutic potential (Munteanu & Apetrei, 2021).

properties

IUPAC Name

7-bromo-6-methyl-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-4-7-2-3-12-10(13)8(7)5-9(6)11/h4-5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAVPOABSXHSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one

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